molecular formula C10H10BrF3O2 B1485856 1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene CAS No. 1859474-94-4

1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene

Cat. No.: B1485856
CAS No.: 1859474-94-4
M. Wt: 299.08 g/mol
InChI Key: CUTHUWKSYNYYBH-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene is a brominated aromatic compound featuring a trifluoromethyl (-CF₃) group at the 5-position and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 3-position. This compound is structurally characterized by its electron-withdrawing trifluoromethyl group, which enhances its stability and influences its reactivity in cross-coupling reactions, and a flexible ether side chain that may improve solubility in polar solvents.

The molecular formula is C₁₀H₁₀BrF₃O₂ (calculated based on structural analogs), with a molar mass of approximately 299.1 g/mol. Its synthesis likely involves nucleophilic substitution or transition metal-catalyzed coupling, as inferred from methods used for similar brominated aromatics (e.g., Grignard reactions or Suzuki-Miyaura couplings) .

Properties

IUPAC Name

1-bromo-3-(2-methoxyethoxy)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-15-2-3-16-9-5-7(10(12,13)14)4-8(11)6-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTHUWKSYNYYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₃H₁₃BrF₃O₂
  • Molecular Weight : 323.15 g/mol
  • Structure : The compound features a bromine atom, a trifluoromethyl group, and a methoxyethoxy side chain, which contribute to its unique reactivity and biological properties.
  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. The presence of halogens (like bromine and fluorine) often enhances the lipophilicity and membrane permeability of such compounds, potentially leading to increased antimicrobial efficacy.
  • Enzyme Inhibition : Research indicates that derivatives of brominated aromatic compounds can act as inhibitors of various enzymes, including kinases and phosphatases. These interactions can disrupt cellular signaling pathways, which is particularly relevant in cancer research.
  • Hormonal Modulation : Some studies suggest that compounds with similar chemical frameworks may interfere with hormonal pathways, particularly through inhibition of aromatase activity, which is crucial in estrogen biosynthesis.

Case Studies

  • Anticancer Activity : A study evaluated the effects of brominated phenolic compounds on cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects on prostate cancer cells by inducing apoptosis through the activation of caspase pathways. While specific data on 1-bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene is limited, its structural analogs have shown promise in this area .
  • Neuroprotective Effects : Another research focused on the neuroprotective properties of similar compounds against oxidative stress-induced neuronal death. The findings suggested that these compounds could reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses .

Research Findings

StudyFindingsImplications
Demonstrated cytotoxicity in prostate cancer cellsPotential for development as an anticancer agent
Neuroprotective effects against oxidative stressPossible applications in neurodegenerative disease treatments
Inhibition of aromatase activityImplications for hormone-dependent cancers

Scientific Research Applications

Scientific Research Applications

1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene has several significant applications in scientific research:

Organic Synthesis

The compound serves as a crucial intermediate in synthesizing pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations.

ApplicationDescription
Pharmaceutical SynthesisUsed to create complex drug molecules with enhanced efficacy.
Agrochemical DevelopmentServes as a building block for developing pesticides and herbicides.

Biological Studies

Research has indicated potential biological activities associated with compounds containing similar structural motifs:

  • Enzyme Inhibition : Studies have explored how this compound interacts with specific enzymes, potentially leading to the development of new therapeutic agents.
  • Protein-Ligand Interactions : The compound's ability to modulate protein functions makes it a candidate for investigating biochemical pathways.

Material Science

In material science, the compound is utilized for producing specialty chemicals with unique properties, enhancing material performance in various applications.

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry explored the use of 1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene as an intermediate in synthesizing a novel class of anti-cancer agents. The compound was modified to improve selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Agrochemical Innovation

Research conducted at a leading agricultural chemistry institute demonstrated the efficacy of derivatives synthesized from this compound in controlling pest populations without harming beneficial insects. The study highlighted its potential as a safer alternative to traditional pesticides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene with structurally related brominated benzene derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Key Features Applications
1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene Not reported C₁₀H₁₀BrF₃O₂ ~299.1 -Br (1), -OCH₂CH₂OCH₃ (3), -CF₃ (5) Enhanced solubility due to ether chain; electron-deficient aromatic core Likely intermediate for drug synthesis
1-Bromo-3-(trifluoromethoxy)benzene 2252-44-0 C₇H₄BrF₃O 241.0 -Br (1), -OCF₃ (3) High electronegativity; limited solubility in nonpolar solvents Organic synthesis intermediate
1-Bromo-5-chloro-2-(chloromethyl)-3-(trifluoromethoxy)benzene 2091876-65-0 C₈H₄BrCl₂F₃O 338.4 -Br (1), -Cl (5), -CH₂Cl (2), -OCF₃ (3) Steric hindrance from chloromethyl; halogen-rich for further functionalization Agrochemical precursors
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene 2366994-47-8 C₇H₂BrF₃INO₃ 411.9 -Br (1), -I (2), -NO₂ (3), -OCF₃ (5) Multi-halogenated; nitro group enables redox chemistry Specialty chemical synthesis
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene 2090805-17-5 C₈H₅BrF₄O 273.0 -Br (1), -F (5), -OCH₃ (4), -CF₃ (2) Electron-withdrawing CF₃ at 2-position; fluorine enhances metabolic stability Medicinal chemistry

Key Structural and Functional Insights:

Substituent Flexibility: The 2-methoxyethoxy group in the target compound offers improved solubility in polar solvents compared to analogs with trifluoromethoxy (-OCF₃) or nitro (-NO₂) groups . Trifluoromethyl (-CF₃) at the 5-position increases electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) .

Reactivity Differences :

  • Compounds with multiple halogens (e.g., Br, I, Cl) allow sequential functionalization but may require stringent reaction conditions to avoid undesired side reactions .
  • Nitro-containing analogs (e.g., CAS 2366994-47-8) are prone to reduction or nucleophilic aromatic substitution, enabling diverse derivatization pathways .

Applications :

  • 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0) is commonly used as a building block in fluorinated liquid crystals or catalysts .
  • The chloromethyl-substituted derivative (CAS 2091876-65-0) serves as a precursor for antimicrobial agents due to its reactive chloromethyl group .

Preparation Methods

Bromination of Trifluoromethoxy-Substituted Aromatic Precursors

A key step is the bromination of trifluoromethoxyaniline derivatives to obtain selective bromination at the desired position, followed by deamination to yield the brominated trifluoromethylbenzene intermediate.

  • Reagents and Conditions : Bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI) in an acidic medium, which favors electrophilic bromine release and high selectivity.
  • Reaction Medium : Acidic conditions, often with sulfuric acid, are used to suppress polybromination and improve yield.
  • Temperature : The bromination step is typically carried out at 30–60 °C, optimally around 35 °C.
  • Post-Bromination : A diazotization and deamination step follows to remove the amino group, resulting in the brominated trifluoromethylbenzene compound with purity exceeding 99.5% after distillation.

Alkylation with 1-Bromo-2-(2-methoxyethoxy)ethane

The installation of the 2-methoxyethoxy substituent is achieved by nucleophilic substitution using 1-bromo-2-(2-methoxyethoxy)ethane.

  • Base Activation : Sodium hydride (NaH) is used to deprotonate the aromatic precursor (e.g., trifluoromethylphenothiazine derivatives) in dry DMF under nitrogen atmosphere.
  • Reaction Conditions : After base activation, 1-bromo-2-(2-methoxyethoxy)ethane is added dropwise, and the mixture is heated to approximately 70 °C for 12 hours to complete the alkylation.
  • Workup : The reaction mixture is quenched with ice water, extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated.
  • Purification : Column chromatography using hexane as the eluent yields the product as a pale yellow liquid with an 83% yield.

Palladium-Catalyzed Coupling Reactions

An alternative approach involves palladium-catalyzed cross-coupling reactions to assemble the brominated aromatic compound with the methoxyethoxy substituent.

  • Catalyst System : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (PdCl2(dppf)- CH2Cl2) is used as the catalyst.
  • Base : Potassium carbonate (K2CO3) in aqueous solution.
  • Solvent : Dichloromethane (CH2Cl2) with degassing prior to reaction.
  • Reaction Conditions : The mixture is stirred and heated at 60 °C; reaction progress is monitored by TLC.
  • Yield and Purification : After aqueous workup and extraction with diethyl ether, the crude product is purified by silica gel chromatography, typically yielding around 57%.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Reaction Temperature Yield (%) Notes
Bromination of trifluoromethoxyaniline NBS or DBI in acidic medium (H2SO4), 30–60 °C ~35 °C >90 High selectivity, avoids polybromination, followed by deamination
Alkylation with 1-bromo-2-(2-methoxyethoxy)ethane NaH base in dry DMF, nitrogen atmosphere, 70 °C, 12 h 70 °C 83 Requires careful quenching and chromatographic purification
Pd-catalyzed coupling PdCl2(dppf)- CH2Cl2, K2CO3, CH2Cl2/H2O, 60 °C 60 °C 57 Requires degassed solvents, sensitive to moisture

Research Findings and Considerations

  • The bromination step using NBS or DBI in acidic media is critical for achieving high regioselectivity and yield, as conventional bromine reagents often lead to multiple substitution products.
  • The alkylation reaction with 1-bromo-2-(2-methoxyethoxy)ethane is efficient under strong base activation but requires anhydrous and inert conditions to prevent side reactions.
  • Palladium-catalyzed coupling offers an alternative but generally lower yield and requires careful control of reaction atmosphere and purification steps.
  • Purification by column chromatography is essential to obtain high-purity products suitable for further applications.
  • The overall synthetic strategy balances reactivity and selectivity to accommodate the electron-withdrawing trifluoromethyl group and the electron-donating ether side chain.

Q & A

Q. What are the typical synthetic routes for 1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene, and how do reaction conditions influence yield?

Synthesis often involves sequential functionalization of a benzene ring. A plausible route starts with a trifluoromethyl-substituted benzene derivative, followed by bromination at the para position (relative to the trifluoromethyl group) and subsequent introduction of the 2-methoxyethoxy group via nucleophilic aromatic substitution or Ullmann coupling. Protecting groups may be required to avoid side reactions . Optimization of temperature (e.g., 80–120°C for bromination) and catalysts (e.g., CuI for coupling reactions) is critical for maximizing yield.

Q. How do substituents (Br, trifluoromethyl, 2-methoxyethoxy) influence the compound’s spectroscopic characterization?

  • NMR : The electron-withdrawing trifluoromethyl group deshields adjacent protons, causing distinct splitting patterns in 1^1H NMR. The 2-methoxyethoxy group’s methylene protons appear as multiplets (δ 3.5–4.0 ppm), while the bromine atom induces anisotropic effects in 13^{13}C NMR.
  • Mass Spectrometry : The bromine isotope pattern (1:1 for 79^{79}Br/81^{81}Br) and the trifluoromethyl group’s fragmentation (loss of CF3_3) are diagnostic markers .

Q. What strategies mitigate competing reactions during electrophilic substitution on this multi-substituted benzene?

Steric and electronic effects from the trifluoromethyl and 2-methoxyethoxy groups can direct electrophiles to specific positions. Computational modeling (e.g., DFT calculations) predicts regioselectivity, while experimental validation uses competitive reactions with model compounds .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation caused by flexible ether chains?

Single-crystal X-ray diffraction with SHELXL refinement reveals torsional angles of the 2-methoxyethoxy chain, clarifying its spatial arrangement. Disorder in the ether chain can be modeled using partial occupancy or restraints. ORTEP-3 diagrams visualize thermal ellipsoids, highlighting dynamic flexibility.

Q. What contradictions arise between computational predictions and experimental reactivity in further functionalization?

For example, DFT may predict preferential substitution at the bromine site, but steric hindrance from the 2-methoxyethoxy group could redirect reactivity to the trifluoromethyl-adjacent position. Retrosynthesis AI tools (e.g., Reaxys-based pipelines ) may require recalibration with empirical data to address such discrepancies.

Q. How does the compound serve as a scaffold for bioactive molecule development?

The trifluoromethyl group enhances hydrophobic interactions with protein pockets, while the bromine atom acts as a leaving group in Suzuki couplings to introduce pharmacophores. In vitro assays (e.g., enzyme inhibition studies) paired with molecular docking (AutoDock Vina) validate its utility in medicinal chemistry .

Q. What analytical challenges arise in quantifying degradation products under thermal stress?

Thermogravimetric analysis (TGA) and GC-MS identify decomposition pathways (e.g., cleavage of the ether linkage or Br loss). Conflicting data between accelerated stability studies and real-time aging require kinetic modeling (Arrhenius plots) to reconcile .

Methodological Notes

  • Spectral Analysis : Always compare experimental NMR shifts with simulated data (e.g., ACD/Labs or ChemDraw predictions) to confirm substitution patterns .
  • Crystallography : Use twin refinement in SHELXL for crystals with low symmetry or pseudo-merohedral twinning .
  • Regioselectivity : Employ directing groups (e.g., temporary nitro groups) to override inherent electronic biases during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene
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1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene

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